molecular formula C10H9N3O2S B2568518 1-(4-nitrophenyl)-3-(prop-2-yn-1-yl)thiourea CAS No. 1026026-77-6

1-(4-nitrophenyl)-3-(prop-2-yn-1-yl)thiourea

Cat. No.: B2568518
CAS No.: 1026026-77-6
M. Wt: 235.26
InChI Key: RQMOUGAVNFBSIC-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-3-(prop-2-yn-1-yl)thiourea is a chemical compound with a unique structure that combines a nitrophenyl group, a propynyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-nitrophenyl)-3-(prop-2-yn-1-yl)thiourea typically involves the reaction of 4-nitroaniline with propargyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified using techniques like recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)-3-(prop-2-yn-1-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the thiourea group.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiourea derivatives.

Scientific Research Applications

1-(4-Nitrophenyl)-3-(prop-2-yn-1-yl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-3-(prop-2-yn-1-yl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the thiourea moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

    1-(4-Nitrophenyl)-3-(prop-2-yn-1-yl)urea: Similar structure but with a urea moiety instead of thiourea.

    1-(4-Nitrophenyl)-3-(prop-2-yn-1-yl)guanidine: Contains a guanidine group instead of thiourea.

    1-(4-Nitrophenyl)-3-(prop-2-yn-1-yl)carbamate: Features a carbamate group in place of thiourea.

Uniqueness: 1-(4-Nitrophenyl)-3-(prop-2-yn-1-yl)thiourea is unique due to the presence of the thiourea moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the nitrophenyl and propynyl groups further enhances its versatility in various applications.

Biological Activity

1-(4-Nitrophenyl)-3-(prop-2-yn-1-yl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of a nitrophenyl group and a propargyl substituent, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, highlighting its antimicrobial, anticancer, and other therapeutic potentials based on various research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H7N3O2S\text{C}_7\text{H}_7\text{N}_3\text{O}_2\text{S}

Antimicrobial Activity

Recent studies have demonstrated that thiourea derivatives exhibit significant antimicrobial activity. For instance, this compound showed promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values were evaluated, revealing that this compound effectively inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Pathogen MIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa40

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

The anticancer properties of thiourea derivatives have also been investigated. In vitro studies indicated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induced apoptosis and cell cycle arrest in the S phase, which was associated with increased lactate dehydrogenase (LDH) activity, indicating cell membrane damage.

Case Study: MCF-7 Cells

In a study examining the effects on MCF-7 cells, the following results were observed:

Concentration (µM) Cell Viability (%) LDH Activity (U/L)
Control10085.35 ± 4.2
5075200 ± 15
10050521.77 ± 30.8

This data indicates that higher concentrations of the compound significantly decreased cell viability while increasing LDH levels, suggesting effective anticancer activity .

The biological activity of this compound can be attributed to its ability to interact with cellular targets. The presence of the nitro group may enhance electron-withdrawing characteristics, potentially increasing the compound's reactivity with nucleophiles in biological systems. This mechanism is vital for its antimicrobial and anticancer effects.

Properties

IUPAC Name

1-(4-nitrophenyl)-3-prop-2-ynylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-2-7-11-10(16)12-8-3-5-9(6-4-8)13(14)15/h1,3-6H,7H2,(H2,11,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMOUGAVNFBSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=S)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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